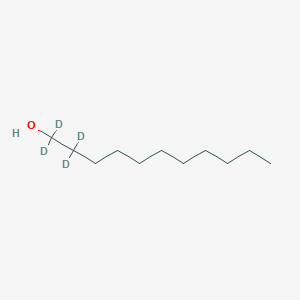
n-Undecyl-1,1,2,2-d4 alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Undecyl-1,1,2,2-d4 alcohol is a deuterated form of undecanol, a fatty alcohol. It is characterized by the presence of deuterium atoms at specific positions in its molecular structure. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and experimental applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Undecyl-1,1,2,2-d4 alcohol typically involves the reduction of undecanoic acid or its derivatives. One common method is the reduction of undecanoic acid using deuterium gas in the presence of a catalyst. This process replaces the hydrogen atoms with deuterium, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient and high-yield production. The purity of the final product is critical, and various purification techniques, such as distillation and chromatography, are employed to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
n-Undecyl-1,1,2,2-d4 alcohol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form undecanoic acid.
Reduction: It can be reduced to form undecane.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens or sulfonyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Undecanoic acid.
Reduction: Undecane.
Substitution: Various substituted undecyl derivatives.
Applications De Recherche Scientifique
n-Undecyl-1,1,2,2-d4 alcohol is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Used in the development of deuterated compounds for various industrial applications.
Mécanisme D'action
The mechanism of action of n-Undecyl-1,1,2,2-d4 alcohol is primarily related to its isotopic properties. The presence of deuterium atoms affects the compound’s physical and chemical behavior, making it useful in tracing and analytical studies. In biological systems, it can be used to study metabolic pathways and the incorporation of deuterium into biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
n-Undecanol: The non-deuterated form of n-Undecyl-1,1,2,2-d4 alcohol.
n-Decyl-1,1,2,2-d4 alcohol: A similar deuterated alcohol with a shorter carbon chain.
n-Dodecyl-1,1,2,2-d4 alcohol: A similar deuterated alcohol with a longer carbon chain.
Uniqueness
This compound is unique due to its specific isotopic labeling, which provides distinct advantages in analytical and experimental applications. Its deuterium atoms make it particularly valuable in studies requiring precise tracing and quantification .
Propriétés
Formule moléculaire |
C11H24O |
|---|---|
Poids moléculaire |
176.33 g/mol |
Nom IUPAC |
1,1,2,2-tetradeuterioundecan-1-ol |
InChI |
InChI=1S/C11H24O/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2-11H2,1H3/i10D2,11D2 |
Clé InChI |
KJIOQYGWTQBHNH-MKQHWYKPSA-N |
SMILES isomérique |
[2H]C([2H])(CCCCCCCCC)C([2H])([2H])O |
SMILES canonique |
CCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


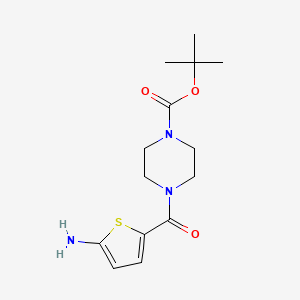


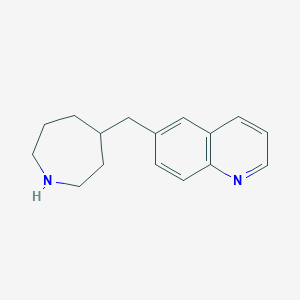
![rac-(3R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid, cis](/img/structure/B12309822.png)
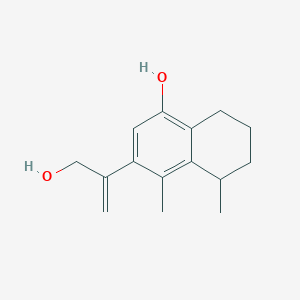
![rac-(3R,8aR)-N'-hydroxy-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboximidamide](/img/structure/B12309838.png)
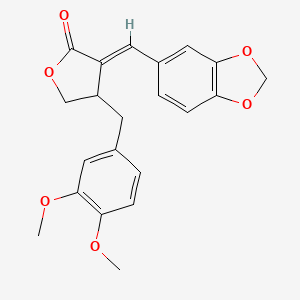
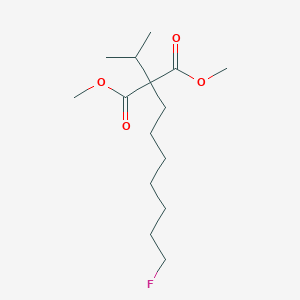
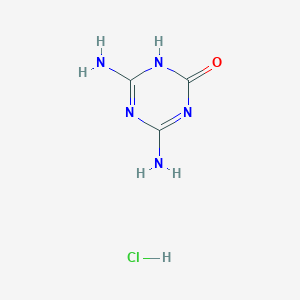
![N-(pyridin-4(1H)-ylidene)-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxamide](/img/structure/B12309869.png)
![dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B12309873.png)
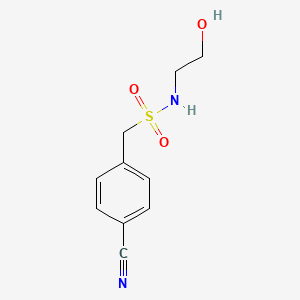
![1-[(tert-Butoxy)carbonyl]-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B12309892.png)
